molecular formula C16H16BrNO2 B5505631 N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide

N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B5505631
M. Wt: 334.21 g/mol
InChI Key: AOWIVLKTOMGERN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide often involves multistep reactions, including alkylation, nitration, and carbonylation processes. For example, the synthesis of related acetamide derivatives involves reacting primary compounds with specific reagents under controlled conditions to achieve high yields. These processes are meticulously optimized to improve the efficiency and yield of the desired products (Zhang Da-yang, 2004); (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is elucidated using various spectroscopic techniques such as IR, MS, and NMR. These methods provide valuable insights into the molecular architecture, helping in the identification and confirmation of the synthesized compounds. The interactions within the molecules, such as those between nitro and acetamido groups, significantly influence the chemical shifts observed in NMR spectroscopy, shedding light on the compound's structural nuances (Zhang Da-yang, 2004).

Chemical Reactions and Properties

The chemical behavior of N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide derivatives is influenced by their functional groups, leading to various reactions including acetylation, esterification, and nitration. These reactions are pivotal in synthesizing various derivatives and understanding the compound's reactivity. The interaction between different functional groups within the molecule plays a crucial role in determining its chemical properties and reactivity (Zhang Da-yang, 2004).

Scientific Research Applications

Chemoselective Acetylation and Synthesis Pathways

Chemoselective acetylation using immobilized lipase has been explored for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This process involves monoacetylation of the amino group of 2-aminophenol, employing different acyl donors and optimizing various parameters for efficiency and selectivity (Magadum & Yadav, 2018). Additionally, novel acetamide derivatives synthesized through the Leuckart reaction have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating their broad applicability in pharmaceutical research (Rani et al., 2016).

Antimicrobial Applications

The synthesis of new Schiff bases and thiazolidinone derivatives from 2-(4-bromo-3-methylphenoxy)acetate demonstrates antimicrobial potential. These compounds have been evaluated for their antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Fuloria et al., 2014).

Radical Scavenging and Antioxidant Activities

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide has been identified as a potent free radical scavenger. This compound exhibits significant antioxidant activities, comparable to known antioxidants BHT and BHA, highlighting its potential application as a natural antioxidant in food and pharmaceuticals (Boudebbous et al., 2021).

Optical Properties and Sensor Applications

Studies on orcinolic derivatives have revealed their optical properties and potential as OH− indicators. These findings are important for developing new materials with specific optical characteristics, which can be applied in sensors and other technological applications (Wannalerse et al., 2022).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-3-6-13(7-4-11)20-10-16(19)18-15-8-5-12(2)9-14(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWIVLKTOMGERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide

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